5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one
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Overview
Description
EMD 57033 is a small molecule known for its ability to stimulate the actomyosin ATPase activity and enhance the contractility of myofilaments. It binds to an allosteric pocket in the myosin motor domain, protecting myosin against heat stress and thermal denaturation . This compound has been studied for its potential to treat heart failure, myopathies, and protein misfolding diseases .
Chemical Reactions Analysis
EMD 57033 undergoes various chemical reactions, primarily focusing on its interaction with myosin. It enhances the contractility of myofilaments by promoting the activation of myosin in thick filaments . The compound binds to the myosin motor domain, increasing ATP hydrolysis and coupling between actin and nucleotide binding sites . Common reagents and conditions used in these reactions include calcium ions and ATP, with the major product being the activated myosin complex.
Scientific Research Applications
EMD 57033 has a wide range of scientific research applications:
Cardiology: It is used to study the enhancement of cardiac muscle contractility and the treatment of heart failure.
Molecular Biology: The compound is employed to investigate the refolding and activation of myosin motor function.
Biochemistry: Researchers use EMD 57033 to understand the biochemical pathways involved in muscle contraction and protein stabilization.
Pharmacology: It serves as a reference compound for developing new drugs targeting cardiac muscle function.
Mechanism of Action
EMD 57033 exerts its effects by binding to an allosteric pocket in the myosin motor domain. This binding increases ATP hydrolysis, enhances the coupling between actin and nucleotide binding sites, and significantly increases actin affinity in the presence of ATP . The compound also protects myosin against heat stress and thermal denaturation, leading to the refolding and reactivation of ATPase and motile activities . The molecular targets include the myosin motor domain and the troponin complex on the actin filament .
Comparison with Similar Compounds
EMD 57033 is unique due to its ability to enhance myosin motor function and protect against thermal denaturation. Similar compounds include:
Omecamtiv Mecarbil: A myosin activator used to improve cardiac muscle function.
Danicamtiv: Another myosin activator with similar applications in cardiology.
Mavacamten: A myosin inhibitor used to treat hypertrophic cardiomyopathy.
CK-274: A myosin inhibitor with potential therapeutic value in cardiac muscle disorders.
These compounds share the common goal of modulating myosin function but differ in their specific mechanisms and applications.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1 |
InChI Key |
IZLRMTJLQCLMKF-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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